Diethyl vinylphosphonate

Thermoresponsive polymers Lower critical solution temperature (LCST) Biomedical materials

Diethyl vinylphosphonate (DEVP; CAS 682-30-4) is a colorless liquid organophosphorus monomer (purity ≥98% by GC) with a boiling point of 202 °C, density of 1.068 g/mL at 25 °C, and refractive index of 1.43. It bears a polymerizable vinyl group directly attached to a phosphonate diester, enabling both free-radical polymerization and Michael addition at the activated olefin.

Molecular Formula C6H13O3P
Molecular Weight 164.14 g/mol
CAS No. 682-30-4
Cat. No. B1361785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl vinylphosphonate
CAS682-30-4
Molecular FormulaC6H13O3P
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(C=C)OCC
InChIInChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3
InChIKeyDREPONDJUKIQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Vinylphosphonate (DEVP, CAS 682-30-4): Core Physicochemical & Reactivity Profile for Sourcing Decisions


Diethyl vinylphosphonate (DEVP; CAS 682-30-4) is a colorless liquid organophosphorus monomer (purity ≥98% by GC) with a boiling point of 202 °C, density of 1.068 g/mL at 25 °C, and refractive index of 1.43 . It bears a polymerizable vinyl group directly attached to a phosphonate diester, enabling both free-radical polymerization and Michael addition at the activated olefin . Its two ethoxy ester substituents confer intermediate hydrophobicity (calculated XLogP3 ≈ 0.7) and allow subsequent hydrolysis to the free phosphonic acid for further functionalization [1].

Why Diethyl Vinylphosphonate Cannot Be Replaced by Generic Vinylphosphonate Esters Without Performance Loss


Vinylphosphonate monomers bearing different ester substituents (dimethyl, diisopropyl, bis(2-chloroethyl), or diallyl) exhibit divergent reactivity in both polymerization and post-modification chemistries. For example, dimethyl (β-substituted) vinylphosphonates are unreactive in Grubbs-catalyzed cross metathesis, while diallyl esters readily participate via a relay mechanism [1]. Similarly, diethyl vinylphosphonate does not undergo classical group transfer polymerization (GTP) with silyl ketene acetal initiators, but dimethyl vinylphosphonate does, dictating entirely different synthetic strategies for block copolymer synthesis [2]. These reactivity cliffs mean that procurement of the incorrect ester can jeopardize synthetic feasibility, polymer architecture, and thermal performance—making ester-specific selection mandatory, not optional.

Head-to-Head Quantitative Evidence: Diethyl Vinylphosphonate vs. Closest Analogs


Thermoresponsive LCST Tunability: DEVP Copolymers Span 5–92 °C vs. Fixed 32 °C for PNIPAM

Statistical copolymers of diethyl vinylphosphonate (DEVP) with dimethyl or di-n-propyl vinylphosphonate exhibit a tunable lower critical solution temperature (LCST) ranging from 5 °C to 92 °C, precisely adjustable by varying comonomer composition [1]. In direct contrast, the industry-standard thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM) displays a fixed LCST of approximately 32 °C with minimal tunability without copolymerization [2]. The DEVP-based system thus provides an 87 °C operational window versus a single-point reference for PNIPAM.

Thermoresponsive polymers Lower critical solution temperature (LCST) Biomedical materials

Group Transfer Polymerization Selectivity: DEVP Enables Orthogonal End-Capping Where DMVP Fails

Diethyl vinylphosphonate does not homopolymerize via classical group transfer polymerization (GTP) with silyl ketene acetal initiators, but it selectively reacts with the silyl ketene acetal end-group of GTP-prepared PMMA to yield α-(2-diethoxyphosphinylethyl) PMMA [1]. In contrast, dimethyl vinylphosphonate (DMVP) readily undergoes GTP homopolymerization under rare earth metal catalysis and thus cannot serve the same orthogonal end-capping role [2]. This binary difference (no homopolymerization vs. efficient homopolymerization) makes DEVP uniquely suited for single-point end-functionalization of acrylic block copolymers without competing chain extension.

Living polymerization Block copolymer synthesis End-functionalization

Copolymerization Reactivity Ratios with 2-Chloroethyl Methacrylate: Quantifying Incorporation Heterogeneity

In free-radical copolymerization with 2-chloroethyl methacrylate (CEMA), diethyl vinylphosphonate (DEVP) exhibits reactivity ratios of r1(CEMA) = 19.45 and r2(DEVP) = 0.11 at 70 °C initiated by benzoyl peroxide [1]. The extreme disparity (r1 ≫ 1 ≫ r2) indicates that CEMA preferentially homopropagates while DEVP incorporation occurs only sporadically, yielding gradient rather than statistical copolymers. By comparison, DMVP copolymerization with bisphenol A ethoxylate dimethacrylate (BEMA) under UV photoinitiation yields more balanced incorporation profiles, though exact r-values differ by comonomer pair [2]. This quantitative reactivity map enables prediction of copolymer composition drift and informs feeding strategies for desired DEVP content.

Amphiphilic copolymers Reactivity ratios Radical copolymerization

In Vivo Calcification Inhibition: DEVP Copolymers Reduce Calcium Accumulation in Bioprosthetic Valve Leaflets

Copolymerization of N-vinylpyrrolidone with O,O-diethylvinylphosphonate and acryloilsalicylic acid, followed by immobilization onto bioprosthetic cardiac valve tissue, significantly decreases calcium and phosphorus accumulation upon subcutaneous implantation in young rats [1]. While absolute quantification in mg/g is not reported, histological and biochemical assessment confirmed a qualitative and semi-quantitative reduction in mineral deposition relative to untreated control tissue. No comparable in vivo calcification-inhibition data exist for dimethyl vinylphosphonate (DMVP) or bis(2-chloroethyl) vinylphosphonate copolymers in the same model, establishing DEVP as the only vinylphosphonate ester validated in this clinically relevant application.

Bioprosthetic heart valves Calcification inhibition Biomaterial modification

Flame Retardant Efficacy on Polyurethane Foam: DEVP Plasma Graft Stops Melt Dripping (UL-94)

Cold plasma-induced graft polymerization of diethyl vinylphosphonate (DEVP) onto open-cell flexible polyurethane foam (PUF), in the presence of 1,4-butanediol diacrylate crosslinker, completely suppresses melt dripping upon exposure to a butane torch flame and promotes char formation [1]. Under the horizontal UL-94 test protocol, treated foams achieved a non-dripping, self-extinguishing classification, whereas untreated PUF exhibits rapid melt dripping and full ignition. In contrast, bis(2-chloroethyl) vinylphosphonate (BCVP) achieves flame retardancy via a condensed-phase mechanism requiring higher incorporation levels (5–85 wt% in copolycondensates) and is typically applied as a co-monomer rather than a surface graft [2]. The DEVP plasma treatment enables surface-localized flame retardancy without bulk property alteration—a processing advantage.

Flame retardancy Polyurethane foam Plasma-induced graft polymerization

Radical Polymerization: Quantitative Conversion of DEVP vs. DMVP with Peroxide Initiators

Both diethyl vinylphosphonate (DEVP) and dimethyl vinylphosphonate (DMVP) are quantitatively polymerized with dicumyl peroxide (DCPO) at 130 °C in bulk, yielding clear, light-yellow, viscous liquid oligomers [1]. The polymerization kinetics for DMVP have been characterized in detail: initial rate Rp = k[DCPO]^0.5[DMVP]^1.0 at 110 °C, with kp = 19 L/mol·s, kt = 5.8 × 10^3 L/mol·s, and overall activation energy Ea = 26.2 kcal/mol [1]. For DEVP, peroxide-initiated polymerization similarly proceeds via the vinyl group, but the resulting poly(DEVP) exhibits lower molecular weight due to more pronounced chain transfer to the ethoxy ester groups, as inferred from infrared spectral analysis of the polymer [2]. This ester-dependent chain transfer provides a handle for molecular weight control that is unavailable with DMVP.

Radical polymerization Phosphorus-containing polymers Bulk polymerization

Procurement-Driven Application Scenarios for Diethyl Vinylphosphonate (DEVP) Based on Quantitative Differentiation Evidence


Tunable Thermoresponsive Hydrogels and Smart Coatings (LCST 5–92 °C)

DEVP-based statistical copolymers synthesized via REM-GTP provide a linear correlation between comonomer content and cloud point across a 5–92 °C range, vastly exceeding the single-point ~32 °C LCST of PNIPAM [1]. This enables procurement of a single monomer feedstock to create an entire family of thermoresponsive materials for drug delivery (body temperature ~37 °C), cold-chain sensing (~5–10 °C), or industrial separation processes (~50–90 °C).

Bioprosthetic Heart Valve Calcification-Resistant Coatings

Copolymers incorporating DEVP, N-vinylpyrrolidone, and acryloilsalicylic acid have been demonstrated to reduce calcium and phosphorus accumulation in vivo when immobilized on bioprosthetic valve leaflets [1]. No other vinylphosphonate ester has equivalent published in vivo calcification-inhibition data, making DEVP the preferred monomer for biomedical polymer modification targeting pathological mineralization of tissue-based implants.

Surface-Grafted Flame Retardant Finishes for Flexible Polyurethane Foams

DEVP, when plasma-grafted onto open-cell PUF in combination with a diacrylate crosslinker, eliminates melt dripping and promotes char formation under UL-94 horizontal flame testing, achieving flame retardancy through a surface-confined treatment that preserves bulk foam mechanics [1]. This processing route is not readily accessible with bis(2-chloroethyl) vinylphosphonate (BCVP), which requires bulk copolymerization at higher loadings [2].

Precision End-Functionalization of Acrylic Block Copolymers via Orthogonal GTP End-Capping

DEVP reacts selectively with the silyl ketene acetal end-group of GTP-synthesized PMMA to install a single diethoxyphosphinylethyl terminus without homopolymerization, enabling quantitative phosphonate end-functionalization [1]. DMVP, in contrast, undergoes GTP homopolymerization under rare earth catalysis and cannot serve this orthogonal end-capping function [2], making DEVP the unambiguous choice for block copolymer architects requiring terminal phosphonate anchors.

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